molecular formula C15H20N4O3S B2684914 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798637-87-2

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2684914
CAS No.: 1798637-87-2
M. Wt: 336.41
InChI Key: HHHWMFOFURSDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxypropyl group: This step usually involves nucleophilic substitution reactions where a phenoxypropyl halide reacts with a suitable nucleophile.

    Formation of the triazole ring: This is often achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypropyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the pyrrolidine or triazole rings.

    Phenoxypropyl derivatives: Compounds with the phenoxypropyl group but different core structures.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to different scaffolds.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-[1-(3-phenoxypropylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c20-23(21,12-4-11-22-15-5-2-1-3-6-15)18-9-7-14(13-18)19-10-8-16-17-19/h1-3,5-6,8,10,14H,4,7,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHWMFOFURSDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.